molecular formula C8H16Cl12Si5 B1589810 Tetrakis(trichlorosilylethyl)silane CAS No. 67776-46-9

Tetrakis(trichlorosilylethyl)silane

Cat. No. B1589810
CAS RN: 67776-46-9
M. Wt: 678.1 g/mol
InChI Key: PUDQRTQAKSJQOX-UHFFFAOYSA-N
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Description

Tetrakis(trichlorosilylethyl)silane is an organochlorosilane . It is used as a chemical intermediate . It is also used in the synthesis of various compounds .


Synthesis Analysis

Tetrakis(trichlorosilylethyl)silane can be synthesized with trichlorosilane and platinum in tetrahydrofuran under specific conditions . The reaction conditions include 0 degrees Celsius for 3 hours, then reflux for 6 hours, and finally room temperature for 18 hours .


Molecular Structure Analysis

Tetrakis(trichlorosilylethyl)silane has a complex molecular structure with a total of 40 bonds, including 24 non-H bonds and 8 rotatable bonds . It contains a total of 41 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 12 Chlorine atoms .


Chemical Reactions Analysis

Tetrakis(trichlorosilylethyl)silane exhibits high reactivity due to the presence of trichlorosilyl groups . It has been used in substitution reactions and as superacids .


Physical And Chemical Properties Analysis

Tetrakis(trichlorosilylethyl)silane is a solid substance . Its formula is C8H16Cl12Si5 . It decomposes in contact with moist air or water, liberating hydrochloric acid .

Scientific Research Applications

Multiple Silyl Exchange Reactions

Tetrakis(trichlorosilylethyl)silane participates in silyl exchange reactions, leading to the synthesis of spirooligosilanes and other cyclic compounds. This demonstrates its utility in creating complex silicon-based structures, showcasing its potential in materials science and organosilicon chemistry (Hlina, Mechtler, Wagner, Baumgartner, & Marschner, 2009).

Cleavage in Amine Catalysed Reactions

Research indicates that Tetrakis(trichlorosilylethyl)silane can be cleaved in amine-catalyzed reactions by HCl, leading to the production of tris(trichlorosilylethyl)silane. This process highlights the chemical's reactivity and its potential applications in the synthesis of organosilicon compounds (Raml & Hengge, 1980).

Synthesis of Carboxamides

Tetrakis(trichlorosilylethyl)silane's derivatives have been effectively used as mild dehydrating agents in the synthesis of carboxamides from corresponding carboxylic acids and amines. This application is significant in organic synthesis, illustrating the compound's versatility (Tozawa, Yamane, & Mukaiyama, 2005).

Synthesis and Application in Polymer Chemistry

The compound and its derivatives are also key in the synthesis of polysiloxanes and poly(dimethylsiloxane) (PDMS) films. These materials have wide-ranging applications, from coatings to medical devices, highlighting the compound's importance in polymer chemistry (Cai & Weber, 2004).

Porous Structure and Gas Adsorption

Moreover, silicon and nitrogen-centered cyanate monomers, including those related to Tetrakis(trichlorosilylethyl)silane, have been synthesized and polymerized to create highly porous cyanate resin networks. These materials exhibit significant gas and vapor adsorption capacities, underlining their potential in environmental and energy applications (Yu, Shen, Tian, Qu, & Wang, 2012).

Safety And Hazards

Tetrakis(trichlorosilylethyl)silane can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment and adequate ventilation are necessary when handling this substance .

properties

IUPAC Name

tetrakis(2-trichlorosilylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl12Si5/c9-22(10,11)5-1-21(2-6-23(12,13)14,3-7-24(15,16)17)4-8-25(18,19)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDQRTQAKSJQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl12Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474904
Record name [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(trichlorosilylethyl)silane

CAS RN

67776-46-9
Record name [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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